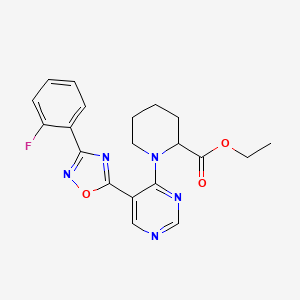![molecular formula C15H13ClN6O2 B2366370 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide CAS No. 338756-27-7](/img/structure/B2366370.png)
2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of this compound is not available in the search results .Chemical Reactions Analysis
Information about specific chemical reactions involving this compound is not available in the search results .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity. Unfortunately, specific physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
Synthesis of Novel Derivatives
1,2,4-triazoles, including compounds similar to 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide, are used in the synthesis of various derivatives due to their significant biological activities. These activities arise from properties like hydrogen bonding, solubility, dipole character, and rigidity. Such derivatives find applications in several clinical drugs, encompassing areas such as antivirals, anticancer, anxiolytics, and more (Prasad et al., 2021).
Chemical Transformations and Biological Activities
The compound and its related derivatives are actively researched for their potential in forming new chemical structures with biological activities. For instance, the synthesis of new sugar imine molecules and the exploration of their properties highlight the versatility of such compounds in creating diverse molecular structures with potential bioactivity (Mohammed et al., 2020).
Antimicrobial and Antifungal Applications
The derivatives of 1,2,4-triazoles, such as this compound, are being studied for their antimicrobial and antifungal properties. These studies focus on synthesizing novel compounds and evaluating their efficacy against various microorganisms, contributing to the development of new antimicrobial agents (Özyanik et al., 2012).
Herbicidal Activity
In the agricultural sector, certain derivatives of the 1,2,4-triazole class demonstrate significant herbicidal activity. This includes controlling a broad spectrum of vegetation at low application rates, thus contributing to more effective and potentially environmentally friendly herbicidal solutions (Moran, 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to targetprothrombin , a protein involved in the coagulation cascade .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit insecticidal activity . They function as nonsteroidal ecdysone agonists, inducing precocious molting in insects .
Biochemical Pathways
Given the potential insecticidal activity, it may interfere with the molting process in insects, disrupting their life cycle .
Pharmacokinetics
Similar compounds have been reported to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been reported to induce precocious molting in insects, leading to their death .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications or biological activity. Unfortunately, specific information about future directions for research on this compound is not available in the search results .
Properties
IUPAC Name |
2-[[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]methoxy]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c16-12-6-3-7-14(19-12)22-9-18-13(21-22)8-24-11-5-2-1-4-10(11)15(23)20-17/h1-7,9H,8,17H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJABGPDZMGLYQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OCC2=NN(C=N2)C3=NC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
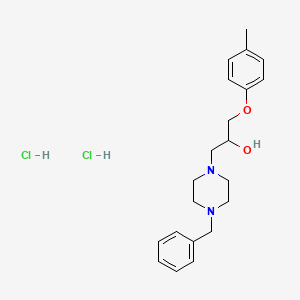
![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)
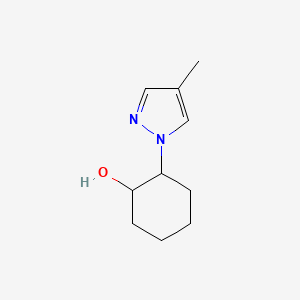
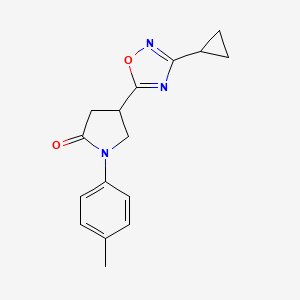
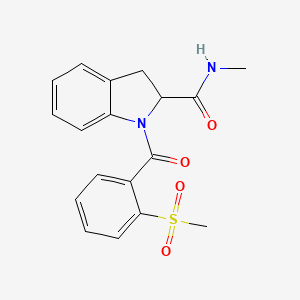
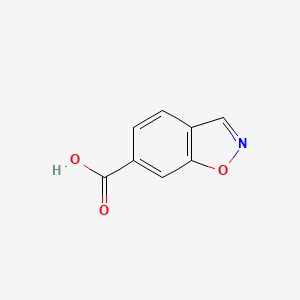
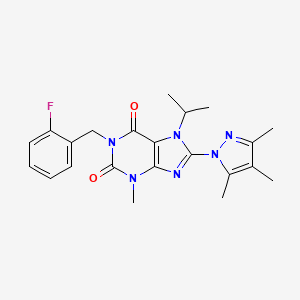
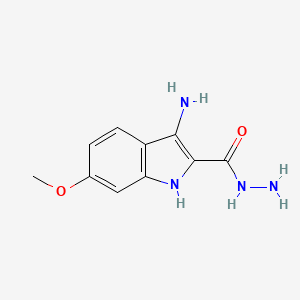
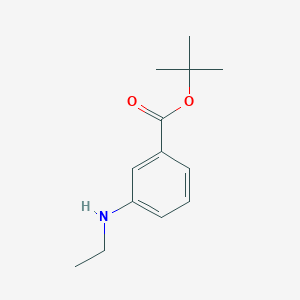
![5-ethyl-N-(3-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2366304.png)
